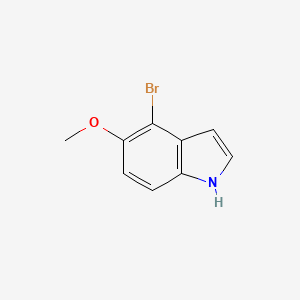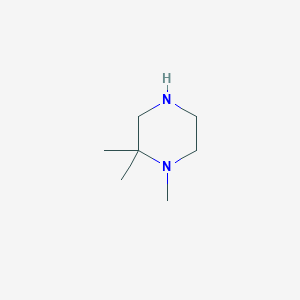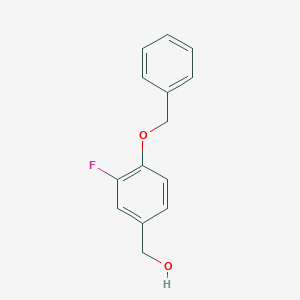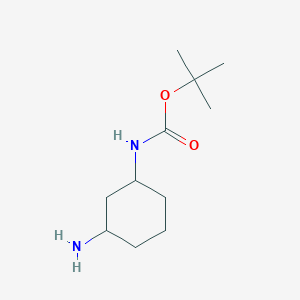
4-Brom-5-methoxy-1H-Indol
Übersicht
Beschreibung
The compound 4-bromo-5-methoxy-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural products and pharmaceuticals. The presence of a bromine atom at the 4-position and a methoxy group at the 5-position on the indole ring system can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents can lead to the formation of different indole derivatives, as demonstrated in the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole . Another approach involves the use of 1-hydroxyindole chemistry to develop 5H-pyrido[4, 3-b]indole derivatives, which, although not directly related to 4-bromo-5-methoxy-1H-indole, showcases the versatility of indole chemistry .
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized by various spectroscopic methods and confirmed by X-ray single crystal diffraction. The analysis of the crystal structure can reveal intermolecular interactions, such as hydrogen bonds, which can influence the stability and packing of the molecules in the solid state . The molecular geometry optimizations using computational methods like DFT can provide insights into the electronic structure and properties of the molecules .
Chemical Reactions Analysis
Indole derivatives can participate in a range of chemical reactions. The presence of substituents on the indole ring can direct further functionalization, as seen in the regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which is a core moiety of the anti-inflammatory compound Herdmanine D . The reactivity of these compounds can be further exploited to create a variety of functionalized molecules, such as amide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 4-bromo-5-methoxy-1H-indole are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can affect the molecule's stability, reactivity, and interaction with light. For example, the photophysics of 5-methoxyindole, a related compound, shows that it does not form exciplexes and has distinct fluorescence properties compared to other indole derivatives . The thermal stability of these compounds can also be significant, with some showing good stability up to certain temperatures .
Wissenschaftliche Forschungsanwendungen
Antivire Anwendungen
4-Brom-5-methoxy-1H-Indol: Derivate wurden auf ihre antiviralen Eigenschaften untersucht. Verbindungen mit dem Indol-Kern haben eine inhibitorische Aktivität gegen verschiedene Viren gezeigt, darunter Influenza A und Coxsackie B4-Virus. Die Fähigkeit des Indol-Gerüsts, mit hoher Affinität an mehrere Rezeptoren zu binden, macht es zu einem wertvollen Kandidaten für die Entwicklung neuer antiviraler Wirkstoffe .
Entzündungshemmende Anwendungen
Indol-Derivate sind dafür bekannt, entzündungshemmende Aktivitäten zu besitzen. Die Modifikation der Indolstruktur, wie z. B. die Addition von Brom- und Methoxygruppen, kann ihre biologische Aktivität verbessern, was möglicherweise zu neuen Behandlungen für entzündliche Erkrankungen führt .
Antikrebsanwendungen
Der Indol-Kern ist in vielen natürlichen und synthetischen Verbindungen mit Antikrebsaktivitäten vorhanden. This compound könnte als Vorläufer oder als aktiver Bestandteil bei der Synthese von Pharmazeutika dienen, die auf die Behandlung verschiedener Krebsarten abzielen .
Antimikrobielle Anwendungen
Indol-Derivate zeigen antimikrobielle Aktivität gegen ein breites Spektrum von Krankheitserregern. Die strukturelle Vielfalt von Indol-basierten Verbindungen ermöglicht die gezielte Ansprache spezifischer mikrobieller Stämme, was sie für die Entwicklung neuer Antibiotika wichtig macht .
Antituberkulose-Anwendungen
Tuberkulose ist nach wie vor eine große globale Gesundheitsherausforderung, und Indol-Derivate, darunter This compound, haben sich als vielversprechend für die Behandlung von Tuberkulose erwiesen. Ihre Fähigkeit, bakterielle Zellprozesse zu stören, macht sie zu potenziellen Kandidaten für die Behandlung von Tuberkulose .
Antidiabetische Anwendungen
Forschungen haben gezeigt, dass Indol-Derivate eine Rolle bei der Behandlung von Diabetes spielen können. Durch die Beeinflussung verschiedener biologischer Pfade können diese Verbindungen helfen, den Blutzuckerspiegel zu regulieren und einen neuen Ansatz zur Behandlung von Diabetes zu bieten .
Wirkmechanismus
Target of Action
4-Bromo-5-methoxy-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of 4-bromo-5-methoxy-1H-indole involves its interaction with its targets, leading to changes in cellular processes. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and changes resulting from 4-bromo-5-methoxy-1H-indole’s action are subject to ongoing research.
Biochemical Pathways
The biochemical pathways affected by 4-bromo-5-methoxy-1H-indole are likely diverse, given the broad range of biological activities exhibited by indole derivatives . These compounds can influence a variety of pathways, leading to downstream effects such as inhibition of viral replication, reduction of inflammation, and induction of cancer cell death .
Result of Action
The molecular and cellular effects of 4-bromo-5-methoxy-1H-indole’s action will depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the results of its action could range from antiviral effects to anticancer activity .
Safety and Hazards
4-bromo-5-methoxy-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Zukünftige Richtungen
Research on 4-bromo-5-methoxy-1H-indole is still ongoing, and new findings are emerging, which may lead to the development of new drugs, pesticides, and materials in the future. The intermediate products involved in the synthesis of 4-bromo-5-methoxy-1H-indole are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .
Eigenschaften
IUPAC Name |
4-bromo-5-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSVUEYKYLKRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90858-86-9 | |
| Record name | 4-BROMO-5-METHOXY-1H-INDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)

![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)









